Molecular Weight Differentiation vs. Clinical-Stage Imidazo[1,2-a]pyridine-Based Inhibitors
N-imidazo[1,2-a]pyridin-6-ylbutanamide possesses a molecular weight of 203.24 g/mol, which is substantially lower than optimized lead compounds from the same scaffold class. For example, the potent DPP-4 inhibitor compound 5d (bearing a 2,4-dichlorophenyl group at the 2-position) has a molecular weight exceeding 360 g/mol, while the plasma kallikrein inhibitor BDBM341301 (US9765070 Example 18) has a molecular weight of approximately 499 g/mol [1][2]. The ~150–300 Da differential positions the title compound as an early-stage fragment-like or minimal pharmacophore probe suitable for structure-based lead evolution campaigns [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 203.24 g/mol |
| Comparator Or Baseline | Compound 5d (DPP-4 inhibitor): >360 g/mol; BDBM341301 (plasma kallikrein inhibitor): ~499 g/mol |
| Quantified Difference | ~150–300 Da lower than optimized leads |
| Conditions | Calculated MW from molecular formula (C11H13N3O) vs. reported structures from primary literature and patent examples |
Why This Matters
The lower molecular weight renders N-imidazo[1,2-a]pyridin-6-ylbutanamide a more tractable starting point for fragment-based drug design or SAR-by-catalog approaches, reducing the risk of pharmacokinetic attrition associated with higher-MW leads.
- [1] Li, Q., Zhou, M., Han, L., Cao, Q., Wang, X., Zhao, L., Zhou, J., & Zhang, H. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849–856. View Source
- [2] BindingDB. BDBM341301: 2-[4-(5-Chloro-2-cyanophenyl)-5-methoxy-2-oxopyridin-1(2H)-yl]-N-[2-(4-fluorophenyl)-imidazo[1,2-a]pyridin-6-yl]butanamide (racemate). IC50=130 nM (plasma kallikrein), IC50=220 nM (Factor XI). US9765070. View Source
